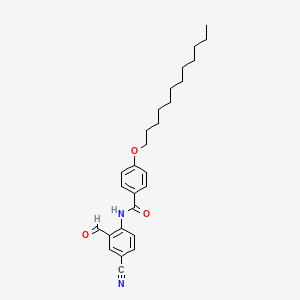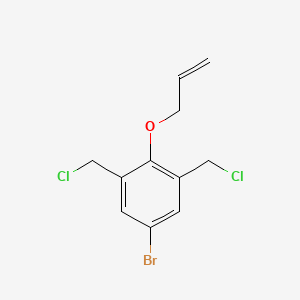
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)-: is an organic compound that belongs to the class of substituted benzenes. This compound features a benzene ring substituted with bromine, chloromethyl, and propenyloxy groups. Such compounds are often of interest in organic synthesis and various industrial applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- typically involves multi-step organic reactions. A possible synthetic route might include:
Bromination: Introduction of a bromine atom to the benzene ring.
Chloromethylation: Addition of chloromethyl groups to specific positions on the benzene ring.
Allylation: Introduction of the propenyloxy group through an allylation reaction.
Industrial Production Methods: Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkyl halides, or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzenes.
Applications De Recherche Scientifique
Chemistry:
- Used as intermediates in organic synthesis.
- Studied for their reactivity and stability.
Biology:
- Potential applications in the development of bioactive molecules.
Medicine:
- Investigated for potential pharmaceutical applications.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- involves its interaction with molecular targets through various pathways. The specific pathways and targets depend on the context of its application, such as in chemical reactions or biological systems.
Comparaison Avec Des Composés Similaires
Benzene, 1,3-bis(chloromethyl)-2-(2-propenyloxy)-: Lacks the bromine substituent.
Benzene, 5-bromo-1,3-dimethyl-2-(2-propenyloxy)-: Contains methyl groups instead of chloromethyl groups.
Uniqueness: The presence of bromine, chloromethyl, and propenyloxy groups in Benzene, 5-bromo-1,3-bis(chloromethyl)-2-(2-propenyloxy)- imparts unique chemical properties, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
478951-94-9 |
|---|---|
Formule moléculaire |
C11H11BrCl2O |
Poids moléculaire |
310.01 g/mol |
Nom IUPAC |
5-bromo-1,3-bis(chloromethyl)-2-prop-2-enoxybenzene |
InChI |
InChI=1S/C11H11BrCl2O/c1-2-3-15-11-8(6-13)4-10(12)5-9(11)7-14/h2,4-5H,1,3,6-7H2 |
Clé InChI |
KAXIIZOKWKCQKT-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(C=C(C=C1CCl)Br)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


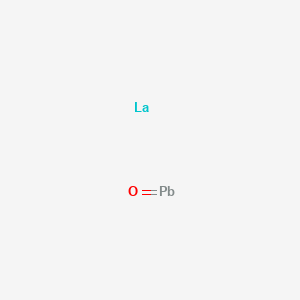
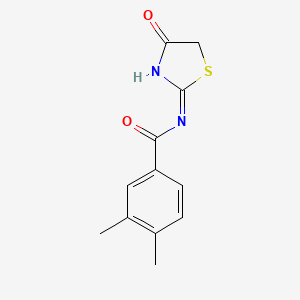
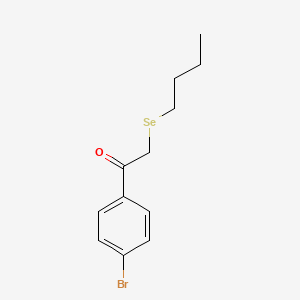
![Cyclopentanone, 2-[(1R)-2-nitro-1-phenylethyl]-, (2S)-](/img/structure/B14248912.png)
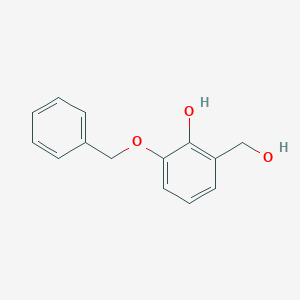
![4,5-Diphenyl-2-[4-(trifluoromethyl)phenyl]-1,2-thiazol-2-ium perchlorate](/img/structure/B14248917.png)
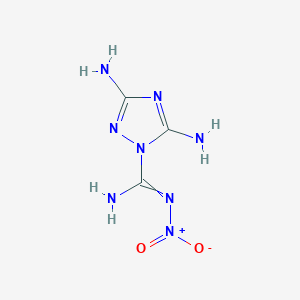

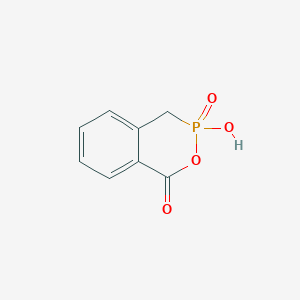
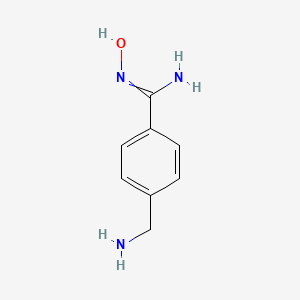
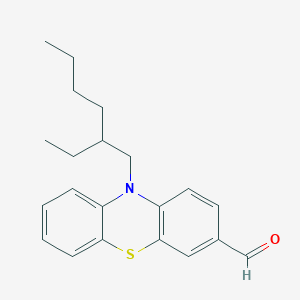
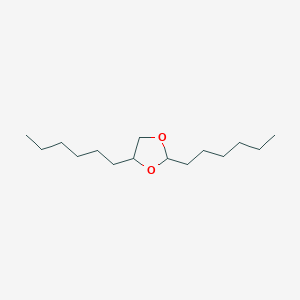
![6'-amino-4-bromo-3',5-dimethyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B14248956.png)
